molecular formula C17H21N5O2 B12170617 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide

Cat. No.: B12170617
M. Wt: 327.4 g/mol
InChI Key: XDTGJQUFEJFYTN-UHFFFAOYSA-N
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Description

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Amide Bond Formation: The dimethylpyrimidine derivative is reacted with 4-aminobutanoic acid to form the amide bond. This step often requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Coupling: The intermediate product is then coupled with 4-aminobenzamide under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amines derived from the reduction of amide bonds.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and amide linkages play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is unique due to its specific combination of a dimethylpyrimidine ring and an amide linkage to a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-[4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoylamino]benzamide

InChI

InChI=1S/C17H21N5O2/c1-11-10-12(2)21-17(20-11)19-9-3-4-15(23)22-14-7-5-13(6-8-14)16(18)24/h5-8,10H,3-4,9H2,1-2H3,(H2,18,24)(H,22,23)(H,19,20,21)

InChI Key

XDTGJQUFEJFYTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C

Origin of Product

United States

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